Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-
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Overview
Description
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group. Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products. Substitution reactions can introduce new functional groups, leading to a variety of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- include:
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
Uniqueness
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern can influence its biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
142245-64-5 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
InChI Key |
WQYALBMWJNGHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N3CCNCC3 |
Origin of Product |
United States |
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